molecular formula C13H18N4O2S B3729029 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide

Cat. No.: B3729029
M. Wt: 294.38 g/mol
InChI Key: DFAMYEODODZVQM-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with an ethyl group and at position 5 with a cyano group. A sulfanyl (-S-) linker connects the pyrimidine ring to an acetamide moiety bearing an isobutyl substituent.

Properties

IUPAC Name

2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-4-10-9(5-14)12(19)17-13(16-10)20-7-11(18)15-6-8(2)3/h8H,4,6-7H2,1-3H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAMYEODODZVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)NCC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the cyano and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated compound.

Scientific Research Applications

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two analogs from the evidence:

Compound Name 4-Position 5-Position Acetamide Substituent Molecular Formula Molar Mass (g/mol) Predicted pKa Key Features
2-[(5-Cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide (Target) Ethyl Cyano Isobutyl C₁₃H₁₇N₃O₂S* ~295.36* ~7.0–7.5* High lipophilicity; potential enzyme inhibition
2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide Hydroxy Acetamido 2-Methyl-5-sulfamoylphenyl C₁₈H₂₀N₄O₅S₂ ~460.51 ~7.5–8.5 Polar sulfamoyl group; possible antibacterial use
2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Methyl Allyl 4-Methylphenyl C₁₇H₁₉N₃O₂S 329.42 7.83 Moderate stability; allyl may limit shelf-life

*Estimated based on structural similarity to analogs.

Key Observations:
  • Ethyl vs. Methyl/Other Groups: The ethyl substituent at position 4 (target) increases lipophilicity compared to methyl () or hydroxy (), influencing membrane permeability. Acetamide Moieties: The isobutyl group (target) offers moderate lipophilicity, whereas bulky aromatic substituents () may reduce bioavailability.
  • Physicochemical Properties :

    • The target compound’s predicted lower molar mass (~295 g/mol) compared to analogs suggests improved solubility and pharmacokinetics.
    • The allyl group in ’s compound may confer instability due to susceptibility to oxidation .
Therapeutic Potential:
  • The isobutyl chain may enhance blood-brain barrier penetration.
  • ’s Compound : The sulfamoyl group is associated with diuretic or antibacterial activity (e.g., sulfonamide drugs) .
  • ’s Compound : The allyl and methylphenyl groups are seen in anti-inflammatory agents, though oxidative instability may limit utility .

Stability and Bioavailability

  • Target Compound: Ethyl and cyano substituents likely improve metabolic stability compared to allyl (). Isobutyl may enhance oral bioavailability over aromatic groups.
  • ’s Compound : The polar sulfamoyl group could reduce cellular uptake but improve water solubility .
  • ’s Compound : Allyl’s oxidation susceptibility may necessitate formulation with antioxidants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide
Reactant of Route 2
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide

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